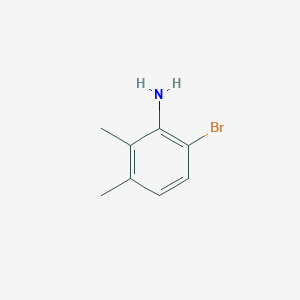

6-Bromo-2,3-dimethylaniline

Description

6-Bromo-2,3-dimethylaniline (C₈H₁₀BrN) is a brominated aromatic amine featuring a benzene ring substituted with a bromine atom at position 6 and methyl groups at positions 2 and 2. The amine group (-NH₂) at position 1 makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing bromine, enabling diverse transformations such as cross-coupling reactions and electrophilic substitutions .

Properties

CAS No. |

84483-20-5 |

|---|---|

Molecular Formula |

C8H10BrN |

Molecular Weight |

200.08 g/mol |

IUPAC Name |

6-bromo-2,3-dimethylaniline |

InChI |

InChI=1S/C8H10BrN/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,10H2,1-2H3 |

InChI Key |

GOWQQEQKBQUGEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2,6-dimethylaniline

Structural Differences :

Physicochemical Properties :

- Crystal Packing: The asymmetric unit of 4-Bromo-2,6-dimethylaniline contains two molecules linked via N–H···N hydrogen bonds, enhancing its crystallinity.

- Reactivity : The bromine position affects electrophilic substitution. For 4-Bromo-2,6-dimethylaniline, bromine is meta to the amine, directing incoming electrophiles to positions 3 or 4. In this compound, bromine is para to the amine, with methyl groups ortho to it, further directing substitutions .

Halogenated Analogues: 3-Bromo-2,4,6-trimethylaniline

Structural Differences :

Reactivity :

Thermal Stability :

Functionalized Derivatives: 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide

Structural Differences :

- Incorporates a nicotinohydrazide moiety and chlorobenzylidene group, unlike the simpler aniline structure of this compound .

Heterocyclic Analogues: Brominated Quinoline Derivatives

Example: 5-(6-Bromo-2-(4-(dimethylamino)styryl)quinolin-4-yl)-1,3,4-thiadiazol-2-amine ().

Key Differences :

- Quinoline’s nitrogen heterocycle alters electronic properties, increasing π-conjugation and enabling applications in optoelectronics.

- The styryl group introduces photoresponsive behavior, absent in this compound .

Comparative Data Table

Q & A

Q. What synthetic routes are commonly employed to prepare 6-Bromo-2,3-dimethylaniline, and how is regioselectivity ensured?

The synthesis of brominated dimethylaniline derivatives typically involves bromination of the parent compound (e.g., 2,3-dimethylaniline). For this compound, regioselectivity depends on reaction conditions:

- Direct Bromination : Brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform. Temperature control (0–25°C) minimizes over-bromination .

- Directing Effects : Methyl groups at 2- and 3-positions direct bromine to the para (6-) position due to steric and electronic effects. Ortho/para-directing methyl groups compete, but steric hindrance favors para substitution .

- Validation : Thin-layer chromatography (TLC) and NMR (¹H/¹³C) confirm regioselectivity by analyzing substitution patterns .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR identifies methyl (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms bromine’s electron-withdrawing effects on adjacent carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₁₀BrN, ~200.08 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding interactions (e.g., N–H∙∙∙O) in crystalline forms .

Q. What are the typical reactivity profiles of this compound in organic synthesis?

- Nucleophilic Substitution : Bromine at the 6-position undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .

- Oxidation/Reduction : Controlled oxidation yields quinones; reduction produces 2,3-dimethylaniline derivatives .

- Protection/Deprotection : The amine group can be protected with tert-butoxycarbonyl (Boc) for selective functionalization .

Advanced Research Questions

Q. How can computational modeling optimize regioselectivity in brominated aniline derivatives?

- Density Functional Theory (DFT) : Predicts electron density distribution and bromine’s electrophilic attack sites. Fukui indices identify reactive positions .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H∙∙∙Br) in crystallographic data to explain packing efficiency .

- Transition State Modeling : Simulates bromination pathways to compare activation energies for ortho vs. para substitution .

Q. How is the biological activity of this compound derivatives evaluated in vitro?

- Antimicrobial Assays : Derivatives (e.g., hydrazones) are tested against Gram-positive/negative bacteria via minimum inhibitory concentration (MIC) assays. For example, compound 1 (6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide) showed MIC values of 8–16 µg/mL against Staphylococcus aureus .

- Enzyme Inhibition Studies : Fluorescence quenching assays quantify binding affinity to target enzymes (e.g., cytochrome P450) .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity and therapeutic indices .

Q. How do steric and electronic effects influence the crystallization of this compound derivatives?

- Hydrogen Bonding : N–H∙∙∙O and O–H∙∙∙N interactions stabilize crystal lattices. For example, hydrazide derivatives form 1D chains or dimers via hydrogen bonds .

- Halogen Bonding : Bromine participates in C–Br∙∙∙π interactions, affecting melting points and solubility .

- Thermogravimetric Analysis (TGA) : Measures thermal stability, correlating with intermolecular forces .

Q. What strategies resolve contradictions in reported synthetic yields for brominated aniline derivatives?

- Reaction Optimization : Screening solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(PPh₃)₄), and temperatures improves reproducibility .

- Byproduct Analysis : GC-MS identifies side products (e.g., di-brominated species) to refine stoichiometry .

- Meta-Analysis : Cross-referencing literature (e.g., PubChem, DSSTox) identifies outliers due to unverified purity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.